molecular formula C19H17ClN4O3 B14191755 (6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone CAS No. 923296-49-5

(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B14191755
CAS No.: 923296-49-5
M. Wt: 384.8 g/mol
InChI Key: SUPJZTZQCPWMFL-UHFFFAOYSA-N
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Description

(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features both indole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Piperazine Derivative Synthesis: The piperazine ring is synthesized separately, often starting from piperazine and reacting it with 2-nitrobenzyl chloride to introduce the nitrophenyl group.

    Coupling Reaction: The final step involves coupling the chlorinated indole with the piperazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group on the piperazine ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the piperazine ring.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.

    Industrial Applications: The compound may be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The indole moiety may mimic natural ligands, allowing the compound to bind to receptors and modulate their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-1H-indol-3-yl)(phenyl)methanone
  • (6-Chloro-1H-indol-3-yl)(4-nitrophenyl)methanone
  • (6-Chloro-1H-indol-3-yl)(4-methylphenyl)methanone

Uniqueness

(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone is unique due to the presence of both indole and piperazine moieties, which confer distinct chemical and biological properties

Properties

CAS No.

923296-49-5

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

IUPAC Name

(6-chloro-1H-indol-3-yl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H17ClN4O3/c20-13-5-6-14-15(12-21-16(14)11-13)19(25)23-9-7-22(8-10-23)17-3-1-2-4-18(17)24(26)27/h1-6,11-12,21H,7-10H2

InChI Key

SUPJZTZQCPWMFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CNC4=C3C=CC(=C4)Cl

Origin of Product

United States

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